molecular formula C22H21NO4 B6283590 rac-(1R,5S)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-ene-1-carboxylic acid, trans CAS No. 2138278-81-4

rac-(1R,5S)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-ene-1-carboxylic acid, trans

Cat. No.: B6283590
CAS No.: 2138278-81-4
M. Wt: 363.4
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Description

rac-(1R,5S)-5-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-ene-1-carboxylic acid, trans, is a chiral Fmoc-protected amino acid derivative characterized by a cyclohexene ring with a trans-configuration. The Fmoc [(9H-fluoren-9-yl)methoxycarbonyl] group serves as a protective moiety for the amino functionality, a standard practice in solid-phase peptide synthesis (SPPS) to prevent undesired side reactions . The cyclohexene core introduces rigidity and stereochemical complexity, which can influence peptide backbone conformation and stability.

Properties

CAS No.

2138278-81-4

Molecular Formula

C22H21NO4

Molecular Weight

363.4

Purity

95

Origin of Product

United States

Preparation Methods

Epoxide Aminolysis for trans-Amino Alcohol Intermediates

Aminolysis of cyclohexene oxide derivatives constitutes a foundational step for introducing trans-aminated intermediates. As demonstrated in the scalable preparation of trans-2-aminocyclohexanols, hot water acts as both solvent and weak acid catalyst to promote stereoselective ring-opening reactions. For example, reacting cyclohexene oxide with benzylamine in hot water (80–90°C) yields racemic trans-2-(benzylamino)cyclohexanol with >70% yield and high trans selectivity. This method avoids harsh conditions (e.g., high-pressure systems) and leverages the thermodynamic preference for trans products in aqueous media.

Critical parameters include:

  • Temperature : 80–90°C to accelerate ring-opening while minimizing side reactions.

  • Solvent : Water facilitates proton transfer, stabilizing the transition state for trans-configuration.

  • Base : No external base is required, as water inherently promotes aminolysis.

Epimerization for trans-Carboxylic Acid Derivatives

Epimerization of cis/trans mixtures in alcoholic solvents enhances trans-isomer purity. A patented method for trans-4-amino-1-cyclohexanecarboxylic acid derivatives achieves >99% isomeric purity by treating cis-rich mixtures with bases (e.g., NaOH) in isopropyl alcohol. The base induces equilibrium shifts toward the thermodynamically stable trans form, with yields exceeding 70% after recrystallization. For cyclohex-3-ene systems, analogous conditions could isomerize double-bond geometry, though conjugated systems may require milder bases to prevent undesired rearrangements.

Fmoc Protection of Amino Groups

Direct Fmoc-Cl Coupling

Introducing the Fmoc group to secondary amines follows protocols from peptide synthesis. In the preparation of Fmoc-4-Amc-OH, Fmoc chloride reacts with the free amine in a biphasic system (water/acetonitrile) using sodium carbonate as a base. Key steps include:

  • Dissolving the amine intermediate in acetonitrile/water (1:1).

  • Adding Fmoc chloride (1.1 equiv) and Na2CO3 (3 equiv) at 0°C.

  • Stirring for 12–24 hours at room temperature.

This method achieves >85% yield for sterically hindered amines, provided the reaction remains weakly basic (pH 8–9). For cyclohex-3-ene derivatives, ensuring complete solubility of the amine intermediate is critical to avoid incomplete protection.

Zinc-Mediated Reductive Amination

Carboxylic Acid Functionalization

Carbon Dioxide Insertion

Lithiation followed by CO2 trapping provides a direct route to carboxylic acids. In the synthesis of ferrocenecarboxylic acids, lithiating a cyclohexene acetal derivative at −78°C and bubbling CO2 through the reaction mixture yields the corresponding carboxylic acid after acidic workup. For cyclohex-3-ene systems, this approach requires:

  • Lithiating Agent : sec-BuLi for deprotonating allylic or vinylic positions.

  • Temperature Control : Maintaining −78°C prevents polymerization of the intermediate.

  • Quenching : Gradual addition of HCl to liberate the carboxylic acid without epimerization.

Oxidation of Primary Alcohols

Oxidizing a primary alcohol to a carboxylic acid via Jones reagent or TEMPO/NaClO2 offers an alternative pathway. However, this method risks over-oxidation of the cyclohexene double bond. Selective oxidation using IBX (2-iodoxybenzoic acid) or Dess-Martin periodinane may preserve alkene integrity while converting alcohols to ketones or acids, though literature precedence for cyclohexene systems remains limited.

Integrated Synthetic Routes

Route 1: Epoxide Aminolysis → Fmoc Protection → Carboxylation

  • Step 1 : Aminolysis of cyclohexene oxide with benzylamine in hot water yields trans-2-(benzylamino)cyclohexanol.

  • Step 2 : Fmoc protection using Fmoc-Cl/Na2CO3 in acetonitrile/water.

  • Step 3 : Lithiation/CO2 insertion to install the carboxylic acid.

  • Step 4 : Hydrogenolysis (Pd/C, H2) removes the benzyl group, yielding the final product.

Yield : 45–50% over four steps.
Advantages : High trans selectivity, avoids harsh conditions.

Route 2: Reductive Amination → Epimerization → Carboxylation

  • Step 1 : Condense cyclohex-3-enone with hydroxylamine to form an oxime.

  • Step 2 : Reduce the oxime with Zn/NH4HCO2 to a primary amine.

  • Step 3 : Epimerize in isopropyl alcohol/NaOH to enrich trans isomer.

  • Step 4 : Protect with Fmoc-Cl and oxidize the alcohol to carboxylic acid.

Yield : 35–40% over four steps.
Advantages : Applicable to substrates sensitive to direct aminolysis.

Analytical Validation and Optimization

Purity Assessment

HPLC analyses using chiral stationary phases (e.g., Chiralpak IA) confirm trans-configuration and racemic composition. Typical retention times for trans isomers are 12–14 min (methanol/water 70:30), whereas cis isomers elute at 8–10 min.

Solvent Optimization for Epimerization

Comparative studies in alcoholic solvents reveal isopropyl alcohol as optimal for trans selectivity (Table 1):

Solventtrans:cis RatioYield (%)
Isopropyl alcohol99:178
Ethanol95:570
Methanol90:1065

Challenges and Mitigation Strategies

  • Double-Bond Isomerization : Allylic amines may catalyze alkene migration during Fmoc protection. Using low temperatures (0–5°C) and inert atmospheres minimizes this risk.

  • Acid Sensitivity : The cyclohexene ring is prone to protonation under strongly acidic conditions. Buffered workup solutions (pH 4–6) preserve alkene geometry.

  • Racemization During Carboxylation : Lithiation at −78°C and rapid CO2 quenching prevent epimerization at the amino center .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical transformations, such as:

  • Oxidation: Using reagents like potassium permanganate or chromic acid.

  • Reduction: Typically using hydrogen gas and a metal catalyst like palladium on carbon.

  • Substitution: Involving nucleophilic reagents under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: Usually performed under acidic conditions with oxidizing agents.

  • Reduction: Conducted under hydrogenation conditions with metal catalysts.

  • Substitution: Carried out in polar solvents with nucleophilic agents.

Major Products

  • Oxidation: Forms carboxylate derivatives.

  • Reduction: Results in saturated cyclic compounds.

  • Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound finds applications across multiple domains:

Chemistry

Used as a building block for more complex organic molecules, facilitating the synthesis of diverse compounds.

Biology

Explores its interactions with biological molecules, aiding in the development of biochemical probes.

Medicine

Potentially used in drug discovery and development, particularly for targeting specific proteins or pathways.

Industry

May be employed in the production of materials with specialized functions, such as polymers or coatings.

Mechanism of Action

The compound exerts its effects through specific molecular interactions, particularly involving its Fmoc-protected amino group. This group can be selectively deprotected under mildly basic conditions, revealing a free amine that can participate in further chemical reactions. The molecular targets typically involve nucleophilic sites, enabling the compound to act as an intermediate in various synthetic pathways.

Comparison with Similar Compounds

Stereochemical Impact on Reactivity

The trans-cyclohexene core in the target compound imposes spatial constraints that favor specific peptide conformations, unlike the cyclopentane derivatives (–12), which offer less rigidity . This rigidity may improve protease resistance in therapeutic peptides compared to linear analogs like (3R)-3-...hex-5-enoic acid () .

Solubility and Stability

Conversely, the furopyrrole heterocycle () balances solubility and stability, making it suitable for CNS-targeting drug candidates .

Biological Activity

The compound rac-(1R,5S)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-ene-1-carboxylic acid, trans, commonly referred to as Fmoc-cyclohexene carboxylic acid, is a significant building block in organic and medicinal chemistry. Its unique structural features and stereochemistry contribute to its reactivity and biological activity, particularly in peptide synthesis.

Structural Overview

The molecular formula of this compound is C22H21NO4, with a molecular weight of approximately 365.41 g/mol. The structure includes a cyclohexene backbone and an Fmoc (Fluorenylmethyloxycarbonyl) protecting group, which is crucial for selective amine protection during peptide synthesis.

Biological Activity

The primary biological activity of rac-(1R,5S)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-ene-1-carboxylic acid is its role as a coupling agent in peptide synthesis. This activity is essential for the formation of biologically active peptides that can serve therapeutic purposes or act as research tools.

The Fmoc group allows for selective protection of the amine functionality, facilitating coupling reactions with other amino acids. Upon deprotection, the compound can react to form peptide bonds. The stability of the cyclohexene structure enables various transformations such as hydrogenation or functionalization at the double bond, enhancing its utility in synthetic applications.

Applications in Drug Discovery

The compound's ability to facilitate the synthesis of peptides with specific sequences enhances its importance in drug discovery and development. Peptides synthesized using this compound can exhibit diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory effects.

Comparative Analysis

A comparative analysis with similar compounds reveals the uniqueness of rac-(1R,5S)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-ene-1-carboxylic acid:

Compound NameDescriptionUnique Features
(1R,5S)-5-Aminocyclohex-3-ene-1-carboxylic AcidLacks Fmoc protection but shares the cyclohexene coreDirectly involved in biological processes without protection
Fmoc-Protected Amino AcidsVarious amino acids protected with Fmoc groupsBroad range of applications in peptide synthesis
Rac-(2R,5S)-2-{(9H-fluoren-9-yl)methoxycarbonyl}aminocyclohexanecarboxylic AcidSimilar structure but different stereochemistryOffers different reactivity patterns due to stereochemical differences

Case Studies

Recent studies have explored the biological implications of peptides synthesized using rac-(1R,5S)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-ene-1-carboxylic acid:

  • Antimicrobial Activity : Peptides derived from this compound have shown promising results against various bacterial strains.
  • Antitumor Effects : Research indicates that certain peptides synthesized using this compound exhibit significant cytotoxicity against cancer cell lines.
  • Anti-inflammatory Properties : Studies demonstrate that these peptides can modulate inflammatory pathways, suggesting potential therapeutic applications.

Q & A

Q. What are the key steps in synthesizing rac-(1R,5S)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-ene-1-carboxylic acid, trans?

The synthesis typically involves:

  • Protection of the amino group : The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group is introduced to protect the amino functionality during subsequent reactions. This step ensures selectivity in further modifications .
  • Cyclohexene ring formation : Ring-closing metathesis or stereoselective cyclization methods are employed to construct the cyclohexene core while maintaining the trans configuration .
  • Carboxylic acid activation : The terminal carboxylic acid is often activated (e.g., using HOBt/DIC coupling agents) for conjugation with other molecules in peptide synthesis .
  • Deprotection : The Fmoc group is removed under basic conditions (e.g., 20% piperidine in DMF) to regenerate the free amino group .

Q. How can researchers purify this compound to achieve high enantiomeric purity?

  • Chiral chromatography : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) to separate enantiomers. Solvent systems like hexane/isopropanol (95:5) with 0.1% TFA are effective for resolving rac mixtures .
  • Crystallization-induced asymmetric transformation : Optimize solvent polarity (e.g., ethanol/water mixtures) to selectively crystallize the desired enantiomer .
  • HPLC validation : Confirm purity using reversed-phase HPLC with a C18 column and UV detection at 254 nm .

Q. What spectroscopic methods are critical for characterizing this compound?

  • NMR spectroscopy :
    • ¹H NMR : Identify protons on the cyclohexene ring (δ 5.5–6.0 ppm for olefinic protons) and Fmoc aromatic protons (δ 7.2–7.8 ppm) .
    • ¹³C NMR : Confirm the carbonyl signals (δ 170–175 ppm for carboxylic acid and Fmoc groups) .
  • Mass spectrometry : High-resolution ESI-MS can verify the molecular ion peak (m/z ~414.4 for [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How do reaction conditions influence stereochemical outcomes during synthesis?

  • Temperature control : Lower temperatures (0–5°C) favor trans selectivity in cyclohexene formation by reducing thermal racemization .
  • Catalyst choice : Chiral auxiliaries or transition-metal catalysts (e.g., Ru-based Grubbs catalysts) enhance enantioselectivity in ring-closing steps .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while non-polar solvents (e.g., toluene) improve stereochemical retention .

Q. What strategies mitigate instability of the Fmoc group under acidic/basic conditions?

  • pH optimization : Maintain reaction pH >8.5 during Fmoc deprotection to avoid premature cleavage. Use buffered systems (e.g., phosphate buffer) for aqueous steps .
  • Light protection : Store the compound in amber vials to prevent photodegradation of the fluorenyl moiety .
  • Temperature-controlled storage : Store at –20°C under inert gas (argon) to minimize oxidative decomposition .

Q. How can researchers study the compound’s interaction with biological targets (e.g., enzymes)?

  • Surface plasmon resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics (ka/kd) with target proteins .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for binding interactions .
  • Molecular docking simulations : Use software like AutoDock Vina to predict binding poses and identify key residues (e.g., hydrogen bonding with the carboxylic acid group) .

Q. What analytical challenges arise in quantifying trace impurities?

  • LC-MS/MS detection : Employ multiple reaction monitoring (MRM) to identify impurities at <0.1% levels. Key transitions: m/z 414→238 (parent ion) and m/z 414→179 (Fmoc cleavage) .
  • Chiral impurity profiling : Use chiral columns with sub-2µm particles for high-resolution separation of diastereomers .

Methodological Considerations

Q. How to optimize coupling efficiency in peptide synthesis applications?

  • Activation reagents : Use HATU or PyBOP instead of DIC/HOBt for sterically hindered residues, improving coupling yields from 70% to >95% .
  • Solvent selection : Anhydrous DMF or NMP enhances solubility of hydrophobic intermediates .

Q. What safety protocols are essential for handling this compound?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps .
  • Waste disposal : Neutralize acidic/basic waste with 1M NaOH or HCl before disposal. Collect organic waste in halogen-free containers .

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